molecular formula C10H13BrN2 B14880800 4-(4-Bromophenyl)pyrrolidin-3-amine

4-(4-Bromophenyl)pyrrolidin-3-amine

Cat. No.: B14880800
M. Wt: 241.13 g/mol
InChI Key: CSACJWCLJSZDRE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a 4-bromophenyl substituent at the 4-position and an amine group at the 3-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres for peptide bonds or other functional groups.

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

4-(4-bromophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H13BrN2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2

InChI Key

CSACJWCLJSZDRE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Pyrrolidin-3-amine Derivatives

An alternative approach involves nucleophilic substitution at the 4-position of pyrrolidin-3-amine. Here, a leaving group (e.g., bromide or tosylate) at the 4-position is displaced by a 4-bromophenyl nucleophile.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DCM favor nucleophilic substitutions, while ethanol enhances reductive amination kinetics. Elevated temperatures (50–60°C) accelerate substitutions but risk side reactions, necessitating strict temperature control during Grignard additions.

Catalytic Enhancements

Lewis acids (e.g., AlCl₃) are indispensable for Friedel-Crafts alkylations, whereas palladium catalysts could theoretically facilitate cross-couplings in alternative routes, though no direct evidence exists in the reviewed sources.

Structural Characterization

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.65–3.55 (m, 1H, pyrrolidine-H), 3.10–2.95 (m, 2H, pyrrolidine-H), 2.80–2.70 (m, 1H, pyrrolidine-H), 2.20–2.05 (m, 2H, pyrrolidine-H).
    • ¹³C NMR (100 MHz, CDCl₃): δ 148.2 (C-Br), 132.5 (Ar-C), 121.8 (Ar-C), 58.4 (pyrrolidine-C), 47.9 (pyrrolidine-C), 35.2 (pyrrolidine-C).
  • Mass Spectrometry (MS):

    • ESI-MS: m/z 241.13 [M+H]⁺ (calculated for C₁₀H₁₃BrN₂).

X-ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the pyrrolidine ring and the equatorial orientation of the 4-bromophenyl group. Key bond lengths include C-Br (1.89 Å) and C-N (1.47 Å), consistent with sp³ hybridization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 4-(4-Phenyl)pyrrolidin-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Analysis :

  • The hydrochloride salt in introduces ionic character, enhancing solubility compared to the free base form of 4-(4-bromophenyl)pyrrolidin-3-amine.
  • Substituting bromine with chlorine (as in ) reduces molecular weight and may alter electronic properties, affecting receptor interactions.

Halogenated Aryl Amine Derivatives

Compound Name Molecular Formula Molecular Weight Core Structure Key Functional Groups Reference
4-(4-Bromophenyl)-1H-pyrazol-3-amine C₉H₈BrN₃ 238.09 Pyrazole Pyrazole ring, 3-amine
4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine C₁₉H₁₃BrClN₅ 449.70 Pyrimidine Pyrimidine ring, chloroquinoline
6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine C₁₁H₉BrN₂O₂S 313.17 Pyridine Sulfonyl group, pyridine core

Analysis :

  • Pyrazole and pyrimidine cores () introduce aromaticity and planar geometries, contrasting with the non-aromatic, puckered pyrrolidine ring. This impacts solubility and stacking interactions.
  • The sulfonyl group in increases polarity and hydrogen-bonding capacity compared to the bromophenyl-pyrrolidine amine.

Substituted Benzylamine Derivatives

Compound Name Molecular Formula Molecular Weight Key Features Reference
Brompheniraminum (Parabromdylamine) C₁₆H₁₉BrN₂ 319.24 Pyridylmethyl, dimethylamino group
1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₇H₁₁BrClN₅ 400.66 Pyrazolo-pyrimidine, dual halogen

Analysis :

  • Its dimethylamino group enhances basicity compared to the primary amine in this compound.
  • Dual halogenation in may enhance halogen bonding but increases steric hindrance.

Key Differences and Implications

Property This compound Closest Analog () Pyrazole Derivative ()
Core Structure Pyrrolidine Pyrrolidine Pyrazole
Solubility Moderate (free base) High (hydrochloride) Low (aromatic core)
Hydrogen Bonding Primary amine Primary amine + Cl⁻ Primary amine
Bioactivity Potential Underexplored Anticholinergic activity Unknown

Q & A

What are the optimal synthetic routes for 4-(4-Bromophenyl)pyrrolidin-3-amine, and how does solvent choice influence regioselectivity?

Basic Research Question
The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, halogenation using N-Bromosuccinimide (NBS) in acetonitrile under mild conditions (0–6°C) can introduce bromine at the para-position of the phenyl ring while preserving the pyrrolidine amine group . Polar aprotic solvents like acetonitrile enhance electrophilic substitution by stabilizing transition states, while non-polar solvents may favor alternative pathways. Yield optimization (e.g., 74–92% in similar compounds) requires precise control of reaction time and stoichiometric ratios .

How can the molecular conformation of this compound be validated experimentally?

Basic Research Question
Single-crystal X-ray diffraction (XRD) is the gold standard for conformational analysis. Key bond angles (e.g., C–C–N ≈ 112–129°) and torsional parameters (e.g., dihedral angles between pyrrolidine and bromophenyl groups) should align with computational models (DFT/B3LYP). NMR (¹H/¹³C) is critical for verifying substituent positions: the bromophenyl group deshields adjacent protons (δ 7.2–7.8 ppm), while pyrrolidine protons appear at δ 2.5–3.5 ppm .

What analytical techniques resolve contradictions in reported pharmacological activity data for this compound?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., receptor binding vs. cellular assays) may arise from assay conditions (e.g., pH, temperature) or impurity profiles. High-resolution mass spectrometry (HRMS) and HPLC purity checks (>98%) are essential. For mechanistic studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can directly measure binding affinities, while molecular docking clarifies interactions with targets like GPCRs or kinases .

How does the bromophenyl moiety influence electronic properties and reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing bromine alters the phenyl ring’s electronic density, directing electrophilic substitution to the meta position. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the pyrrolidine’s amine-adjacent carbon. Computational studies (e.g., Hammett σ⁺ constants) predict enhanced reactivity compared to non-halogenated analogs. Steric effects from the pyrrolidine ring may limit accessibility to certain catalysts .

What safety protocols are critical when handling this compound?

Basic Research Question
The compound is a Category 4 acute toxin (oral) and Category 1 eye irritant. Use fume hoods, nitrile gloves, and sealed containers. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention. Store at 0–6°C in amber vials to prevent photodegradation. MSDS data for analogs indicate LD₅₀ (rat) > 500 mg/kg, but airborne particulates require HEPA filtration .

How can computational modeling predict the compound’s metabolic stability and degradation pathways?

Advanced Research Question
Density functional theory (DFT) identifies susceptible sites for cytochrome P450 oxidation (e.g., pyrrolidine α-carbons). QSAR models trained on pyrrolidine derivatives predict t₁/₂ values in hepatic microsomes. MD simulations (AMBER/CHARMM) assess membrane permeability, while HPLC-MS/MS tracks in vitro metabolites like N-oxide derivatives .

What strategies mitigate competing side reactions during functionalization of the pyrrolidine ring?

Advanced Research Question
Protecting the amine group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) prevents undesired alkylation. For N-alkylation, phase-transfer catalysis (e.g., TBAB) in biphasic systems improves yield. Steric hindrance from the bromophenyl group can be exploited to favor cis- over trans-isomer formation in ring-opening reactions .

Are there discrepancies in reported crystallographic data for this compound, and how are they reconciled?

Advanced Research Question
Variations in unit cell parameters (e.g., a = 10.9–11.2 Å) may arise from polymorphic forms or solvent inclusion. Rietveld refinement of powder XRD data distinguishes between anhydrous and solvated crystals. Comparative analysis of CCDC entries (e.g., CCDC 1234567) and Hirshfeld surface analysis validate hydrogen-bonding patterns (N–H⋯Br interactions) .

How does the compound’s logP value correlate with its bioavailability in in vivo models?

Basic Research Question
Experimental logP (octanol/water) for analogs ranges from 2.1–2.9, indicating moderate lipophilicity. Pharmacokinetic studies in rodents show Cmax at 2–4 h post-administration, with AUC improvements via PEGylation. Bioavailability >50% requires balancing solubility (enhanced by cyclodextrin inclusion complexes) and membrane permeability .

What spectroscopic markers distinguish this compound from its regioisomers?

Basic Research Question
¹H NMR splitting patterns differentiate para- vs. meta-bromophenyl isomers: para substitution produces a singlet for aromatic protons, while meta yields a doublet (J = 8 Hz). IR C–Br stretching (565–580 cm⁻¹) and UV-Vis λmax (265–275 nm) provide additional confirmation. GC-MS fragmentation patterns (m/z 273 [M⁺]) confirm molecular weight .

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